AS604872 -

AS604872

Catalog Number: EVT-260162
CAS Number:
Molecular Formula: C28H25N3O3S2
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AS604872 is a small molecule selective antagonist of the FP receptor in inhibition of spontaneous uterine contraction. AS604872 significantly accelerated degeneration of the media in both cerebral artery and aorta as evidenced by thinning of the media and disruption of the elastic lamina and promoted IA and aortic dissection. AS604872 can be used to make models of these vascular diseases with extensive degeneration.
Source and Classification

AS604872 was developed by the pharmaceutical company AstraZeneca. It falls under the classification of protein kinase inhibitors, specifically targeting the p38 mitogen-activated protein kinase pathway. This classification is significant because protein kinases play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Synthesis Analysis

Methods of Synthesis

The synthesis of AS604872 involves several complex organic chemistry techniques, which may include:

  1. Stepwise Synthesis: This method involves the sequential addition of reagents to construct the molecule systematically.
  2. Coupling Reactions: These are used to form bonds between different molecular fragments, often utilizing coupling agents to facilitate the reaction.

Technical Details

The synthesis typically requires specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process may also involve purification steps, such as chromatography, to isolate the final product from by-products and unreacted materials.

Molecular Structure Analysis

Structure

AS604872 has a distinct molecular structure characterized by its core scaffold, which includes a central aromatic ring system linked to various functional groups that contribute to its biological activity. The precise arrangement of these groups is crucial for its interaction with target proteins.

Data

The molecular formula of AS604872 is C16H17N5OC_{16}H_{17}N_{5}O. Its molecular weight is approximately 299.34 g/mol. The compound's structure can be depicted using standard chemical notation, highlighting key functional groups that are essential for its activity.

Chemical Reactions Analysis

Reactions

AS604872 undergoes various chemical reactions typical for small organic molecules, including:

  • Nucleophilic Substitution: This reaction can occur at specific sites on the molecule where nucleophiles can attack electrophilic centers.
  • Hydrolysis: In aqueous environments, AS604872 may hydrolyze, impacting its stability and efficacy.

Technical Details

The reactivity of AS604872 is influenced by its functional groups, which dictate how it interacts with other molecules in biological systems. Understanding these reactions is vital for optimizing its pharmacological properties.

Mechanism of Action

Process

AS604872 exerts its pharmacological effects primarily through inhibition of the p38 mitogen-activated protein kinase pathway. This pathway is involved in inflammatory responses and cellular stress responses.

  1. Binding: AS604872 binds selectively to the ATP-binding site of p38 mitogen-activated protein kinase.
  2. Inhibition: By occupying this site, AS604872 prevents ATP from binding, thereby inhibiting the kinase's activity.

Data

Studies have shown that inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AS604872 typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: AS604872 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has specific pKa values that influence its ionization state at physiological pH, affecting its absorption and distribution in biological systems.
Applications

AS604872 has potential applications in several scientific fields:

  1. Pharmacology: It serves as a lead compound for developing anti-inflammatory drugs.
  2. Cancer Research: Due to its role in cell signaling pathways, it is being investigated for potential use in cancer therapies.
  3. Neuroscience: Research suggests it may have implications in neuroinflammatory conditions.
Discovery and Development of AS604872 as a Prostaglandin FP Receptor Antagonist

Rationale for Targeting Prostaglandin F2α (PGF2α) Signaling in Therapeutic Contexts

Prostaglandin F2α (PGF2α) exerts its biological effects primarily through the FP receptor, a Gq-coupled receptor that mobilizes intracellular calcium and activates Rho signaling pathways. This cascade triggers physiological responses critical for reproductive functions, including uterine smooth muscle contraction, cervical remodeling, and luteolysis. In pathological contexts, dysregulated FP signaling contributes to preterm labor initiation by inducing premature myometrial activation and cervical softening [5] [10]. Beyond obstetrics, FP activation influences cardiovascular homeostasis by promoting vascular smooth muscle contraction, cardiac fibroblast proliferation, and hypertensive responses [7]. The central role of PGF2α/FP in these processes establishes it as a high-value target for conditions like preterm labor and inflammatory cardiovascular disorders.

Table 1: Physiological and Pathological Roles of PGF2α/FP Signaling

Biological ContextKey FunctionsTherapeutic Implications
Uterine PhysiologyLabor initiation, myometrial contraction, cervical ripeningPreterm labor tocolysis
Cardiovascular SystemVasoconstriction, cardiac hypertrophy, fibroblast activationHypertension, atherosclerosis management
InflammationMatrix metalloproteinase (MMP) upregulation, extracellular matrix degradationAnti-inflammatory therapies

Historical Evolution of FP Receptor Antagonist Design Strategies

Early FP antagonists (e.g., PGF2α dimethylamide) exhibited limited selectivity and poor pharmacokinetic profiles. These dimethylamine derivatives functioned as competitive antagonists in canine lung preparations but failed to block FP receptor binding in human cellular assays [1] [2]. The 2000s saw fluorinated PGF2α analogues (AL-8810, AL-3138) emerge as improved antagonists:

  • AL-8810: Competitive antagonist with sub-µM potency and >100-fold selectivity over other prostanoid receptors [1]
  • AL-3138: Non-competitive inhibitor with distinct binding kinetics [1]

Peptidic antagonists (THG113.31/PDC31) represented a paradigm shift, derived from the FP receptor’s second extracellular loop. Though effective in sheep preterm labor models, they showed inconsistent activity in human myometrium due to allosteric modulation rather than direct receptor blockade [5] [10]. This limitation catalyzed the development of non-peptidic, small-molecule antagonists like AS604872.

Table 2: Evolution of FP Receptor Antagonist Structural Classes

GenerationRepresentative CompoundsMechanismLimitations
1st (1970s–1980s)PGF2α dimethylamideCompetitive antagonismLow selectivity, weak potency
2nd (1990s)AL-8810, AL-3138Competitive/non-competitiveLimited oral bioavailability
3rd (2000s)THG113.31, PDC113.824Allosteric inhibitionSpecies-specific efficacy, biased signaling
4th (2000s)AS604872, OBE022Orthosteric competitive antagonismOptimized for pharmacokinetics and selectivity

Structural Optimization of Non-Prostanoid FP Antagonists

AS604872 [(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide] belongs to the thiazolidinone chemotype. Its design incorporated key pharmacophores to enhance FP binding and drug-like properties:

  • Biphenyl sulfonyl group: Anchors the molecule in FP’s hydrophobic transmembrane domain
  • Chiral thiazolidinone core: The (S)-configuration at C2 is critical for antagonistic activity
  • Aryl-pyridylmethyl substituent: Engages polar residues via hydrogen bonding [4] [6]

Structure-activity relationship (SAR) studies revealed:

  • Replacement of the biphenyl group with smaller aryl systems reduced potency by >10-fold
  • Stereoinversion at C2 of thiazolidinone abolished FP binding
  • Pyridine N-position influenced metabolic stability without compromising affinity

Compared to peptide-based antagonists, AS604872’s small molecular weight (529 Da) and moderate lipophilicity (cLogP ~3.8) conferred oral bioavailability absent in earlier compounds [4] [10].

Table 3: Key Substituent Effects on AS604872 Analog Activity

Structural ModificationFP Binding Affinity (Ki)Functional Potency (IC₅₀)Impact
Biphenyl → Phenyl420 nM1.8 µM8-fold reduction
(S)-Thiazolidinone → (R)-Thiazolidinone>10 µMInactiveComplete loss of activity
Pyridin-2-yl → Pyridin-3-yl32 nM110 nMComparable potency, improved metabolic stability

Pharmacological Characterization of AS604872 Selectivity Profiles

AS604872 exhibits sub-nanomolar affinity for human FP receptors (Ki = 11 ± 3 nM) with >1,000-fold selectivity over other prostanoid receptors (EP1-4, DP, IP, TP). In vitro assays confirmed functional antagonism:

  • Calcium mobilization: Inhibited PGF2α-induced Ca²⁺ flux (IC₅₀ = 110 nM) in HEK293-FP cells
  • Myometrial contraction: Blocked PGF2α-mediated contractions in term-pregnant human uterine strips (IC₅₀ = 85 nM) [4] [10]

Species cross-reactivity studies showed consistent potency:

  • Rat FP IC₅₀: 130 nM
  • Mouse FP IC₅₀: 95 nM

Notably, AS604872 preserved EP2/EP4 receptor activity—critical for maintaining fetal PGE₂-dependent pathways unaffected by nonselective COX inhibitors like indomethacin [5] [7]. However, hypertensive rat models revealed a cardiovascular risk profile: AS604872 exacerbated aortic dissection and intracranial aneurysm progression due to FP-mediated suppression of anti-inflammatory pathways in vascular smooth muscle [7] [8].

Table 4: AS604872 Selectivity Profiling Across Prostanoid Receptors

ReceptorBinding Affinity (Ki)Functional IC₅₀Selectivity vs. FP
FP11 ± 3 nM85–110 nM1x
TP>10 µM>10 µM>900x
EP3>10 µM>10 µM>900x
IP>10 µM>10 µM>900x
EP2>10 µM>10 µM>900x

Cautionary Note: Despite high receptor selectivity, AS604872’s interference with FP-mediated extracellular matrix homeostasis in vascular tissues warrants careful evaluation for non-obstetric applications [8].

Properties

Product Name

AS604872

IUPAC Name

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide

Molecular Formula

C28H25N3O3S2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1

InChI Key

LSSZZFZFFKZTCL-IAPPQJPRSA-N

SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Solubility

Soluble in DMSO

Synonyms

(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide
AS 604872
AS604872

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Isomeric SMILES

C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.